molecular formula C8H5BrN2O B1520228 6-Bromo-1H-benzoimidazole-2-carbaldehyde CAS No. 885280-26-2

6-Bromo-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B1520228
CAS No.: 885280-26-2
M. Wt: 225.04 g/mol
InChI Key: YILYMJBPLFCXEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 6-Bromo-1H-benzoimidazole-2-carbaldehyde is C7H5BrN2 . The molecular weight is 197.03 .


Physical and Chemical Properties Analysis

This compound is a powder . Its melting point is between 130-134 °C .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Activity of Heterocyclic Derivatives : Research involves the synthesis of various heterocyclic compounds from "6-Bromo-1H-benzoimidazole-2-carbaldehyde" derivatives, demonstrating significant anti-inflammatory and analgesic activities. These compounds are characterized through spectroscopic methods and evaluated for their biological activities, highlighting their potential in medicinal chemistry (Chamakuri et al., 2016).

Material Science and Chemistry

Novel Push-Pull Derivatives for Non-Linear Optic Application : The synthesis of novel push-pull benzothiazole derivatives utilizing "this compound" showcases the potential in non-linear optical applications. These derivatives are designed with reverse polarity, indicating their utility in advanced material sciences (Hrobárik et al., 2004).

Organic Synthesis Methodologies

Carbonyl Compounds Synthesis via Transamination : A methodological approach for the synthesis of carbonyl compounds, including aldehydes and ketones, through transamination of Schiff bases, highlights the chemical versatility of related compounds to "this compound" (Calō et al., 1972).

Anticancer Research

Anticancer Properties of Benzimidazole Derivatives : Investigating the anticancer properties of compounds derived from "1H-benzoimidazole-2-carbaldehyde", research indicates potential therapeutic applications against various cancer cell lines. These studies contribute to the ongoing search for new anticancer agents, suggesting the broader applicability of benzimidazole derivatives in pharmaceutical research (Horishny et al., 2021).

Photolabile Protecting Group for Aldehydes and Ketones

Bhc-diol as a Photolabile Protecting Group : The application of "6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol)" for the photoremovable protecting group of aldehydes and ketones underlines the innovative use of bromo-compounds in synthetic chemistry, showcasing the potential for controlled release of functional groups (Lu et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information suggests using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

6-bromo-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILYMJBPLFCXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672182
Record name 6-Bromo-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-26-2
Record name 6-Bromo-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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